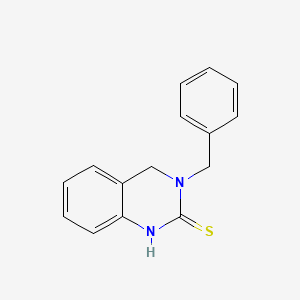

3-Benzyl-1,4-dihydroquinazoline-2-thione

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H14N2S |

|---|---|

Molecular Weight |

254.4 g/mol |

IUPAC Name |

3-benzyl-1,4-dihydroquinazoline-2-thione |

InChI |

InChI=1S/C15H14N2S/c18-15-16-14-9-5-4-8-13(14)11-17(15)10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,16,18) |

InChI Key |

QPHNSQKMOWWKTR-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2NC(=S)N1CC3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Benzyl 1,4 Dihydroquinazoline 2 Thione and Analogues

Direct Synthesis Strategies

Direct synthesis strategies for 3-benzyl-1,4-dihydroquinazoline-2-thione often involve the construction of the quinazoline (B50416) ring system from acyclic precursors in a straightforward manner. These methods are valued for their simplicity and efficiency.

Condensation Reactions in Quinazoline-2-thione Formation

Condensation reactions are a cornerstone in the synthesis of quinazoline-2-thiones. A common and effective method involves the reaction of a 2-aminobenzylamine derivative with an isothiocyanate. In the context of this compound, this would typically involve the condensation of 2-aminobenzylamine with benzyl (B1604629) isothiocyanate. This reaction proceeds through the initial formation of a thiourea (B124793) intermediate, which then undergoes intramolecular cyclization to yield the desired dihydroquinazoline-2-thione. The cyclization step is often facilitated by heating or by the presence of a catalyst.

Another approach utilizes the reaction of 2-aminobenzonitriles with isothiocyanates. The nitrile group can be hydrated to an amide in situ, which then participates in the cyclization. Variations of this method might involve the use of different starting materials, such as 2-aminobenzamides or 2-aminobenzoic acids, which react with isothiocyanates or carbon disulfide to form the quinazoline-2-thione core.

A study by a research group detailed the synthesis of 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones through the refluxing of 5-substituted or 4,5-disubstituted anthranilic acid derivatives with aryl isothiocyanates in glacial acetic acid. This method highlights the utility of condensation reactions in building the quinazoline-2-thione framework, achieving good yields. researchgate.net

| Starting Material 1 | Starting Material 2 | Product | Conditions | Yield |

| 2-Aminobenzylamine | Benzyl isothiocyanate | This compound | Heat | Good |

| Anthranilic acid derivatives | Aryl isothiocyanates | 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones | Glacial acetic acid, reflux | Good |

One-Pot Multicomponent Cyclization Approaches

One-pot multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules from simple starting materials in a single synthetic operation. These reactions are highly efficient, atom-economical, and environmentally friendly.

A notable one-pot, two-step method for the synthesis of 3-aryl-3,4-dihydroquinazoline-2(1H)-thiones involves the reductive amination of o-azidobenzaldehydes with aryl amines, followed by a Staudinger-aza-Wittig reaction with carbon disulfide (CS2). researchgate.net In the first step, the o-azidobenzaldehyde reacts with an amine to form an imine, which is then reduced in situ to the corresponding secondary amine. The subsequent addition of a phosphine, such as triphenylphosphine, initiates the Staudinger reaction with the azide (B81097) functionality, forming an aza-ylide. This intermediate then undergoes an aza-Wittig reaction with carbon disulfide to furnish the final 3-aryl-3,4-dihydroquinazoline-2(1H)-thione. researchgate.netnih.govnih.gov This sequence demonstrates a sophisticated and efficient way to construct the target heterocyclic system with control over the substituent at the N-3 position.

| Starting Material 1 | Starting Material 2 | Reagents | Product |

| o-Azidobenzaldehyde | Aryl amine | 1. Reductant 2. PPh3, CS2 | 3-Aryl-3,4-dihydroquinazoline-2(1H)-thione |

Carbon disulfide is a versatile C1 synthon frequently employed in the synthesis of sulfur-containing heterocycles, including quinazoline-2-thiones. In a typical one-pot approach, a 2-aminobenzylamine derivative can be reacted with carbon disulfide in the presence of a base. The initial nucleophilic attack of the primary amino group on carbon disulfide forms a dithiocarbamate (B8719985) intermediate. Subsequent intramolecular cyclization, involving the nucleophilic attack of the secondary amine onto the thiocarbonyl group, leads to the formation of the 1,4-dihydroquinazoline-2-thione ring system. This method is often straightforward and provides good yields of the desired products.

For instance, the reaction of hydrazides with carbon disulfide in the presence of potassium hydroxide (B78521) can produce potassium salts that, upon further reaction, can lead to triazole-thiol derivatives, showcasing the reactivity of carbon disulfide in forming heterocyclic thiones. beilstein-journals.org A general protocol for preparing isothiocyanates from primary amines and carbon disulfide under aqueous conditions has also been developed, which can be a preliminary step for subsequent cyclization reactions. nih.gov

The development of metal-free synthetic methods is a significant goal in green chemistry. For the synthesis of dihydroquinazoline-2-thiones and their analogues, several metal-free cyclization protocols have been reported. These methods often rely on the inherent reactivity of the starting materials under specific reaction conditions, avoiding the use of potentially toxic and expensive metal catalysts.

One such approach involves a solvent-controlled, catalyst-free chemoselective reaction of 2-amino chalcones with isothiocyanates. nih.gov Depending on the solvent used, the reaction can be directed towards the formation of either 3,4-dihydroquinazoline-2-thiones or 2-imino researchgate.netacs.orgbenzothiazines with excellent yields. nih.gov This highlights the crucial role of the reaction medium in controlling the outcome of the cyclization.

Another metal-free strategy is the Leuckart–Wallach type reaction. A novel cascade cyclization/Leuckart–Wallach type strategy has been developed to prepare substituted 3,4-dihydroquinazolinones from readily available starting materials. diva-portal.orgdiva-portal.org This reaction utilizes formic acid as both a Brønsted acid and a reductant, producing water, carbon dioxide, and methanol (B129727) as the only byproducts, making it a highly efficient and sustainable process. diva-portal.orgdiva-portal.org While this method directly produces the quinazolinone, modifications could potentially lead to the corresponding thione.

| Reaction Type | Starting Materials | Key Features |

| Solvent-controlled cyclization | 2-Amino chalcones, Isothiocyanates | Catalyst-free, chemoselective, solvent-dependent outcome |

| Cascade cyclization/Leuckart–Wallach type reaction | Readily available precursors | Metal-free, use of formic acid, sustainable |

Catalytic Approaches in Quinazoline-2-thione Synthesis

Catalysis offers a powerful means to enhance the efficiency, selectivity, and scope of organic transformations. Both metal-based and organocatalytic systems have been applied to the synthesis of quinazoline derivatives, including their thione analogues.

Transition metal catalysts, such as those based on copper, palladium, and iron, have been extensively used in the synthesis of quinazolines. mdpi.comnih.gov For example, copper-catalyzed one-pot tandem multi-component approaches have been developed for the synthesis of quinazolines from (2-aminophenyl)methanols, aldehydes, and a nitrogen source. mdpi.com While many reported methods focus on quinazolinones, these catalytic systems could potentially be adapted for the synthesis of quinazoline-2-thiones by using appropriate sulfur-containing reagents.

Organocatalysis has also emerged as a valuable tool in this field. Acid catalysts, such as p-toluenesulfonic acid, and base catalysts, like 4-dimethylaminopyridine (B28879) (DMAP), have been employed to promote the cyclization reactions leading to quinazolinone scaffolds. frontiersin.org For instance, a microwave-assisted, metal-free, one-pot strategy for the synthesis of quinazolin-2,4-diones from 2-aminobenzamides and di-tert-butyl dicarbonate (B1257347) has been reported using DMAP as a base catalyst. frontiersin.org The application of such catalysts to the synthesis of this compound could offer milder reaction conditions and improved yields.

| Catalyst Type | Example Catalyst | Application |

| Transition Metal | Copper salts | One-pot synthesis of quinazolines |

| Organocatalyst (Acid) | p-Toluenesulfonic acid | Cyclization for quinazolinone synthesis |

| Organocatalyst (Base) | 4-Dimethylaminopyridine (DMAP) | One-pot synthesis of quinazolin-2,4-diones |

Organocatalysis (e.g., DABCO-mediated reactions)

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative for the construction of complex molecules. 1,4-Diazabicyclo[2.2.2]octane (DABCO) is a widely used organocatalyst known for its ability to promote various organic transformations. In the context of quinazoline-2-thione synthesis, DABCO can be employed to catalyze the condensation of 2-aminobenzonitriles with carbon disulfide or isothiocyanates.

The mechanism of DABCO-mediated synthesis of 3,4-dihydroquinazoline-2(1H)-thiones typically involves the activation of a substrate by the nucleophilic nitrogen of DABCO. For instance, in a three-component reaction, DABCO can facilitate the reaction between 2-aminobenzenethiol, an aromatic aldehyde, and an α-halogenated ketone to produce 3,4-dihydro-2H-1,4-benzo[b]thiazines, a related class of compounds. rsc.org This principle can be extended to the synthesis of quinazoline-2-thiones. A proposed reaction could involve the condensation of 2-aminobenzylamine, a benzyl halide, and carbon disulfide, where DABCO acts as a base and a nucleophilic catalyst to facilitate the cyclization process.

Table 1: Examples of DABCO-mediated reactions for related heterocyclic systems

| Reactants | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Aminobenzenethiol, Aromatic Aldehydes, α-Halogenated Ketones | DABCO | 3,4-dihydro-2H-1,4-benzo[b]thiazines | Good to Excellent | rsc.org |

| Substituted uracils, N-(4-(1, 3-dioxo-1Hbenzo [de]isoquinolin-2[3H]-yl) aryl) acetamides | DABCO | 2-(3-benzyl-2, 6-dioxo-3, 6-dihydropyrimidin-1[2H]-yl)-N-(4-(1, 3-dioxo-1Hbenzo [de]isoquinolin-2[3H]-yl) aryl) acetamides | Not specified | researchgate.net |

Photocatalytic Methods (e.g., visible light-driven catalysis)

Photocatalysis has gained significant attention as a green and sustainable synthetic methodology. Visible-light-driven reactions, in particular, offer an energy-efficient way to construct chemical bonds. While direct photocatalytic synthesis of this compound is not extensively documented, related quinazolinone structures have been synthesized using these methods. rsc.org

A plausible photocatalytic route to the target compound could involve the reaction of a suitable 2-aminobenzyl derivative with a benzyl isothiocyanate under visible light irradiation in the presence of a photosensitizer. The photocatalyst, upon absorbing light, can initiate a radical cascade or facilitate an energy transfer process, leading to the desired cyclization. For instance, a novel method for the visible-light-mediated synthesis of quinazolinones from the reaction of benzyl bromides with 2-aminobenzamides has been reported, which proceeds without any photocatalyst or additive. rsc.org This suggests that under certain conditions, the reactants themselves might absorb light and initiate the reaction.

Table 2: Photocatalytic Synthesis of Related Quinazolinone Derivatives

| Reactants | Conditions | Product | Key Feature | Reference |

|---|---|---|---|---|

| Benzyl bromides, 2-Aminobenzamides | 18 W blue LED, air, room temperature | Quinazolinones | No photocatalyst or additive required | rsc.org |

Precursor-Based Synthesis and Derivatization

Alkylation and Aralkylation of Quinazoline-2(1H)-thiones

A common and straightforward method for the synthesis of N-substituted quinazoline-2-thiones is the alkylation or aralkylation of the parent quinazoline-2(1H)-thione. This reaction typically involves the deprotonation of the nitrogen atom at the 1-position by a base, followed by nucleophilic attack on an alkyl or benzyl halide.

For the synthesis of this compound, the starting material would be 1,4-dihydroquinazoline-2-thione. The reaction is generally carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetone, with a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH). The choice of base and solvent can influence the regioselectivity of the alkylation (N- vs. S-alkylation), although N-alkylation is often favored for this class of compounds. juniperpublishers.com

Table 3: General Conditions for Alkylation of Quinazolinone/Thione Systems

| Substrate | Alkylating Agent | Base | Solvent | Product | Reference |

|---|---|---|---|---|---|

| Quinolin-2(1H)-one | 2-Bromoacetophenone | K₂CO₃ | DMF | N₁- and O₂-alkylated products | researchgate.net |

| Quinazolin-4(3H)-one | Benzyl chloride | K₂CO₃ | DMF | N-alkylation product | juniperpublishers.com |

| 2-Chloro-quinazolinone | Methyl-2-bromo acetate | Not specified | Not specified | N-alkylated precursor | uw.edu |

Conversion of Quinazoline-2-thiones to Quinazoline-2,4-diones via Oxidation

The conversion of a thione to a carbonyl group is a fundamental transformation in organic chemistry. Quinazoline-2-thiones can be oxidized to their corresponding quinazoline-2,4-diones. This transformation is significant as it opens up access to another important class of heterocyclic compounds with diverse biological activities. nih.gov

Various oxidizing agents can be employed for this conversion, including potassium permanganate, hydrogen peroxide, and peroxy acids. researchgate.net A simple and efficient method for the synthesis of 3-substituted quinazolin-2,4-diones involves the reaction of 3-substituted 2-thioxo-quinazolin-4-ones with sodamide under mild conditions. researchgate.net While this example involves a 2-thioxo-quinazolin-4-one, the principle of oxidizing the thione group is applicable to this compound to potentially yield 3-benzyl-1H-quinazoline-2,4(3H)-dione.

Formation of Organometallic Complexes with Thione Ligands

The nitrogen and sulfur atoms in the quinazoline-2-thione scaffold make it an excellent ligand for coordinating with metal ions, leading to the formation of organometallic complexes. These complexes have garnered interest due to their potential applications in catalysis and medicinal chemistry. orientjchem.org

This compound can act as a ligand, coordinating with various metal ions such as Co²⁺, Ni²⁺, Cu²⁺, and Zn²⁺. orientjchem.org The coordination can occur through the sulfur atom of the thione group and/or the nitrogen atoms of the quinazoline ring. The resulting metal complexes often exhibit distinct physical and chemical properties compared to the free ligand. For example, quinazolin-4(3H)-one has been shown to form coordination compounds with divalent group 12 halides, where coordination occurs via a nitrogen atom. nih.gov

Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of quinazoline derivatives to minimize environmental impact. magnusconferences.com This involves the use of environmentally benign solvents, catalysts, and energy sources.

In the context of synthesizing this compound and its analogues, several green approaches can be considered:

Use of Green Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or biomass-derived solvents such as eucalyptol (B1671775) can significantly reduce the environmental footprint of the synthesis. nih.gov

Catalysis: Employing catalysts, especially recyclable ones, can improve reaction efficiency and reduce waste. researchgate.net This includes the use of organocatalysts and photocatalysts as discussed earlier.

Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction rates, often leading to higher yields in shorter reaction times and with reduced energy consumption compared to conventional heating methods. researchgate.netnih.gov

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form the product, are highly atom-economical and can reduce the number of synthetic steps and purification processes. researchgate.net

The development of synthetic methods for quinazolines using green chemistry principles is an active area of research, aiming for more sustainable and efficient chemical processes. nih.gov

Spectroscopic Characterization Methodologies

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful tool for identifying the functional groups present within a molecule through the analysis of its vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the characteristic functional groups of 3-Benzyl-1,4-dihydroquinazoline-2-thione. The FT-IR spectrum of this compound displays several key absorption bands that confirm its structure. A notable feature is the stretching absorption band for the N-H group, which typically appears in the range of 3155 to 3245 cm⁻¹ mdpi.com. The presence of a sharp band around 3376 cm⁻¹ has also been reported, corresponding to the N-H stretching vibration.

The carbonyl (C=O) group stretching vibration is observed as a strong absorption band. For similar quinazolinone structures, this peak is found in the region of 1645-1701 cm⁻¹ sapub.orgresearchgate.net. Specifically, a band at 1645 cm⁻¹ is attributed to the C=O group researchgate.net. The C=S (thione) group, a key feature of this molecule, gives rise to a characteristic absorption band. In related thioxo-quinazolinones, the C=S stretching vibration is found in the range of 1237-1268 cm⁻¹ nih.gov. Aromatic C=C stretching vibrations are also evident in the spectrum, typically appearing in the 1611 cm⁻¹ region researchgate.net.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H | Stretching | 3155 - 3444 |

| C=O | Stretching | 1645 - 1718 |

| C=S | Stretching | 1237 - 1268 |

| Aromatic C=C | Stretching | ~1611 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules by providing detailed information about the hydrogen and carbon atomic environments.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides valuable insights into the number, environment, and connectivity of protons in this compound. The spectrum, typically recorded in a solvent like DMSO-d₆, reveals distinct signals for each type of proton.

The proton of the N-H group in the quinazoline (B50416) ring typically appears as a singlet in the downfield region of the spectrum, with chemical shifts reported between δ 12.91 and 13.24 ppm mdpi.com. The protons of the benzyl (B1604629) group are also clearly identifiable. The two methylene (B1212753) protons (CH₂) of the benzyl group often exhibit diastereotopicity, appearing as two distinct signals due to the chiral environment of the molecule. This results in two doublets, with one study reporting them at δ 3.64 (d, J=15.3 Hz) and δ 5.51 (d, J=15.3 Hz) rsc.org. The aromatic protons of the benzyl and quinazoline rings resonate in the aromatic region, typically between δ 6.48 and 8.02 ppm rsc.org. The exact chemical shifts and coupling patterns within this region can be complex due to overlapping signals but provide crucial information about the substitution pattern on the aromatic rings.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-H | 12.91 - 13.24 | Singlet | - |

| Benzyl CH₂ | 3.64 | Doublet | 15.3 |

| Benzyl CH₂ | 5.51 | Doublet | 15.3 |

| Aromatic H | 6.48 - 8.02 | Multiplet | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The ¹³C NMR spectrum of this compound shows characteristic signals for the thione carbon and the carbons of the quinazoline and benzyl moieties.

A key signal in the spectrum is that of the C=S (thione) carbon, which is typically found in the downfield region, with reported chemical shifts ranging from δ 174.38 to 176.28 ppm mdpi.com. The carbons of the aromatic rings of the quinazoline and benzyl groups appear in the range of approximately δ 112 to 145 ppm beilstein-journals.org. The methylene carbon of the benzyl group (CH₂) is also identifiable, with its chemical shift influenced by the adjacent nitrogen atom.

| Carbon | Chemical Shift (δ, ppm) |

| C=S | 174.38 - 176.28 |

| Aromatic C | 112 - 145 |

| Benzyl CH₂ | - |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC)

To further elucidate the complex structure and confirm assignments made from one-dimensional NMR spectra, two-dimensional (2D) NMR techniques are employed. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are particularly useful.

COSY experiments establish correlations between coupled protons, helping to trace the connectivity of protons within the molecule. For instance, it can confirm the coupling between adjacent protons in the aromatic rings. HSQC spectroscopy provides correlations between protons and their directly attached carbons. This is crucial for definitively assigning the ¹³C NMR signals by linking them to their corresponding, and often more easily assigned, proton signals. For related quinazolinone structures, 2D NMR techniques like HSQC, NOESY, and HMBC have been used to determine the regioselectivity of alkylation and confirm the formation of N-alkylation products researchgate.net.

Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) and 3.3.2. Electrospray Ionization Mass Spectrometry (ESI-MS)

High-Resolution Mass Spectrometry (HRMS) coupled with Electrospray Ionization (ESI) is a powerful technique for the precise determination of a compound's molecular formula. In the analysis of a closely related derivative, 2-(3-Benzyl-2-thioxo-1,2,3,4-tetrahydroquinazolin-4-yl)acetaldehyde, researchers utilized ESI-HRMS to confirm its structure. acs.orgnih.gov This method provides the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental composition.

While the specific ESI-HRMS data for the parent compound this compound is not detailed in the primary literature, the methodology is demonstrated on other compounds within the same study. For instance, the ESI-HRMS data for (E)-1-Bromo-4-(3,3-dimethoxyprop-1-en-1-yl)benzene was reported as follows:

| Compound | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |

| (E)-1-Bromo-4-(3,3-dimethoxyprop-1-en-1-yl)benzene | 257.0177 | 257.0182 |

| (E)-1-Chloro-2-(3,3-dimethoxyprop-1-en-1-yl)benzene | 213.0682 | 213.0689 |

| (E)-1-Bromo-2-(3,3-dimethoxyprop-1-en-1-yl)benzene | 257.0177 | 257.0190 |

| This table presents ESI-HRMS data for related compounds from the same study to illustrate the technique's application. acs.orgnih.gov |

This technique is instrumental in confirming the successful synthesis of the target molecule by comparing the experimentally measured mass to the theoretically calculated mass, typically with a mass accuracy in the low parts-per-million (ppm) range.

Electronic Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For quinazoline-2-thione derivatives, the UV-Vis absorption spectra are characterized by distinct bands corresponding to π → π* and n → π* transitions.

Studies on analogous quinazoline structures reveal characteristic absorption bands in two main regions:

A shorter wavelength band between 220 nm and 240 nm, attributed to π → π* transitions within the aromatic system.

A longer wavelength band observed between 310 nm and 330 nm, which is assigned to the n → π* transition of the thione (C=S) chromophore.

While specific absorption maxima for this compound are not available, the general spectral characteristics of the quinazoline-thione core suggest that it will exhibit similar absorption patterns. The presence of substituents on the quinazoline ring can cause shifts in the position and intensity of these absorption bands, but the fundamental electronic transitions remain the same.

Advanced Structural Analysis and Solid State Chemistry

X-ray Crystallography for Molecular and Crystal Structure Elucidation

A search of crystallographic databases and chemical literature did not yield a solved crystal structure for 3-Benzyl-1,4-dihydroquinazoline-2-thione. Consequently, a detailed, evidence-based discussion on the following topics for this specific molecule cannot be provided.

Determination of Molecular Conformation and Stereochemistry

Without crystallographic data, the exact molecular conformation, including bond angles, torsion angles, and the planarity of the quinazoline (B50416) ring system, remains undetermined. The orientation of the benzyl (B1604629) substituent relative to the dihydroquinazoline (B8668462) core cannot be definitively described.

Analysis of Crystal Packing and Intermolecular Interactions

Information regarding how molecules of this compound arrange themselves in a crystal is unavailable. Analysis of intermolecular forces such as van der Waals interactions, π-π stacking, or other non-covalent bonds, which are crucial for understanding crystal packing, cannot be performed. For related compounds, such as 3-Benzyl-8-methoxy-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one, the benzyl substituent's phenyl ring is significantly twisted with respect to the fused-ring system. nih.gov

Hydrogen Bonding Networks in Solid State

The presence of a secondary amine (N-H) and a thione group (C=S) suggests the potential for N-H···S hydrogen bonding. In similar structures, like 3-Benzyl-8-methoxy-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one, molecules have been observed to form dimers through a pair of N—H⋯S hydrogen bonds. nih.gov However, the specific geometry, directionality, and network pattern (e.g., chains, dimers, sheets) for this compound are unknown.

Polymorphism and Structural Isomorphism Studies

Polymorphism, the ability of a compound to crystallize in multiple different crystal structures, is an important aspect of solid-state chemistry. There are no published studies identifying or comparing different polymorphic forms of this compound. Likewise, no reports on structural isomorphism with other compounds were found.

Regioselectivity and Z/E Isomerism Determination

These topics are not directly applicable to the structure of this compound itself, which lacks the specific functional groups that would give rise to this type of isomerism.

Solid-State Characterization Techniques (e.g., X-ray Powder Diffraction for polymorphism)

While X-ray Powder Diffraction (XRPD) is a key technique for characterizing crystalline solids and identifying polymorphism, no public XRPD patterns or related solid-state characterization studies for this compound could be located.

In-depth Computational Analysis of this compound Remains Elusive in Scientific Literature

A comprehensive review of published scientific literature reveals a notable absence of specific computational and theoretical investigations focused on the chemical compound this compound. Despite the growing interest in quinazoline derivatives for their diverse biological activities, detailed quantum chemical analyses for this particular structure, as requested, are not publicly available.

Computational studies, particularly those employing Density Functional Theory (DFT), are crucial for understanding the structural and electronic properties of a molecule, which in turn can shed light on its reactivity, stability, and potential interactions with biological targets. Such studies typically involve a range of specific analyses, including geometry optimization, examination of the electronic landscape through Molecular Electrostatic Potential (MEP) maps, and analysis of Frontier Molecular Orbitals (HOMO-LUMO). However, searches for these specific analyses for this compound have not yielded the necessary data to construct a detailed report.

While research is available for structurally related compounds, such as quinazolinone and quinoline (B57606) derivatives, these data are not directly transferable. The presence of a thione group (C=S) in place of a ketone group (C=O), and other structural variations, significantly alters the electronic distribution and molecular properties. Therefore, extrapolating findings from these analogues would not provide a scientifically accurate profile for this compound and would be speculative.

Consequently, it is not possible to provide a thorough and scientifically accurate article detailing the computational and theoretical investigations for this compound based on the currently available scientific literature. The specific data required to populate the requested sections on geometry optimization, conformational analysis, electronic structure, atomic charge distribution, and dipole moment calculations have not been reported for this compound.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Vibrational Frequency Calculations and Spectral Prediction

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the vibrational spectra (Infrared and Raman) of molecules like 3-Benzyl-1,4-dihydroquinazoline-2-thione. Theoretical vibrational frequency calculations are instrumental in the assignment of experimental spectral bands to specific molecular vibrations. nih.govrasayanjournal.co.in

The process typically involves optimizing the molecular geometry of the compound using a specific level of theory, such as B3LYP, combined with a basis set like 6-311++G(d,p). nih.govrasayanjournal.co.in Following optimization, harmonic vibrational frequencies are calculated. These calculated frequencies often exhibit systematic deviations from experimental values due to the harmonic approximation and basis set limitations. To improve accuracy, the computed frequencies are uniformly scaled using scaling factors.

The assignments of vibrational modes are performed using Potential Energy Distribution (PED) analysis, which quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal vibrational mode. nih.gov For the this compound molecule, key vibrational modes of interest would include:

N-H Stretching: The N-H group in the dihydroquinazoline (B8668462) ring is expected to show a characteristic stretching vibration.

C=S Stretching: The thione group's stretching frequency is a key identifier.

C=O Stretching (in related structures): In analogous quinazolinone structures, the C=O stretching mode is a prominent feature and its position can be influenced by intermolecular hydrogen bonding. nih.gov

Aromatic C-H and C=C Stretching: Vibrations associated with the benzyl (B1604629) and fused benzene (B151609) rings.

These theoretical predictions provide a basis for interpreting experimental FT-IR and FT-Raman spectra, allowing for a detailed understanding of the molecule's vibrational characteristics. nih.gov

| Vibrational Mode | Typical Experimental Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | 3200 - 3400 | Stretching vibration of the amine group in the dihydroquinazoline ring. researchgate.net |

| Aromatic C-H Stretch | 3000 - 3100 | Stretching of C-H bonds on the benzene and benzyl rings. rasayanjournal.co.in |

| C=C Stretch (Aromatic) | 1430 - 1650 | In-plane stretching vibrations of the carbon-carbon double bonds within the aromatic rings. rasayanjournal.co.in |

| C=S Stretch (Thione) | 1020 - 1250 | Stretching vibration of the carbon-sulfur double bond, characteristic of the thione group. |

Relative Stability of Tautomers and Isomers

This compound can exist in different tautomeric and isomeric forms. The primary tautomerism is the thione-thiol equilibrium, where a proton can migrate from the nitrogen atom to the sulfur atom, resulting in 3-benzyl-2-mercapto-1,4-dihydroquinazoline.

Quantum chemical calculations are employed to determine the relative stabilities of these tautomers. nih.gov By calculating the total electronic energies of the optimized geometries for each tautomer in the gas phase and in different solvents (using models like the Polarisable Continuum Model - PCM), researchers can predict the predominant form. researchgate.net The tautomer with the lower calculated energy is the more stable one. orientjchem.org

Studies on similar heterocyclic systems, such as 4-hydroxyquinolines, have shown that the relative stability of tautomers can be significantly influenced by solvent polarity and the potential for intramolecular hydrogen bonding. researchgate.netnih.gov For instance, polar solvents might stabilize one tautomer over another due to differences in dipole moments. The keto-enol tautomerism in related quinazolinone derivatives has been confirmed by observing distinct signals in 13C-NMR spectra for both the ketonic and enolic carbons. nih.govnih.gov Similar computational and spectroscopic approaches can be applied to elucidate the thione-thiol equilibrium in this compound.

| Tautomer/Isomer | Key Structural Feature | Computational Metric for Stability |

|---|---|---|

| Thione Form | C=S (Thione group) and N-H bond | Calculated Total Electronic Energy (e.g., in kcal/mol) |

| Thiol Form | C-S-H (Thiol group) and C=N bond | Calculated Total Electronic Energy (e.g., in kcal/mol) |

| Other Isomers | Variations in substituent positions or ring saturation | Calculated Total Electronic Energy (e.g., in kcal/mol) |

Reactivity Descriptors and Chemical Hardness/Softness

Frontier Molecular Orbital (FMO) theory is a key component of computational studies on chemical reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial parameters. The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an indicator of the molecule's chemical stability and reactivity. nih.gov

From these FMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound:

Chemical Potential (μ): μ ≈ (EHOMO + ELUMO) / 2

Chemical Hardness (η): η ≈ (ELUMO - EHOMO) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = μ² / (2η)

High chemical hardness and a large HOMO-LUMO gap suggest high stability and low reactivity. Conversely, low chemical hardness (high softness) indicates higher reactivity. These descriptors help in understanding the molecule's propensity to engage in chemical reactions and its interactions with other chemical species.

Mechanistic Studies using Quantum Chemical Calculations

Reaction Pathway Elucidation and Transition State Analysis

Quantum chemical calculations are essential for elucidating the reaction mechanisms involved in the synthesis of quinazoline (B50416) derivatives. For instance, the synthesis of 3-substituted quinazolinethiones from 2-aminoacetophenones and isothiocyanates has been investigated computationally to understand the reaction pathway. researchgate.net

By modeling the potential energy surface of the reaction, researchers can identify the structures of reactants, intermediates, transition states (TS), and products. Transition state analysis involves locating the saddle point on the potential energy surface that connects an intermediate to the next. This analysis confirms the feasibility of a proposed reaction step. The presence of a single imaginary frequency in the calculated vibrational spectrum of a transition state structure confirms it as a true TS. This detailed analysis allows for the comparison of different possible mechanistic routes to determine the most energetically favorable pathway for the formation of the quinazolinethione core. researchgate.net

Gibbs Free Energy Profile Calculations

To gain a more complete understanding of reaction spontaneity and kinetics, Gibbs free energy (ΔG) profiles are calculated for the proposed reaction pathways. researchgate.net These profiles plot the relative Gibbs free energy of each species (reactants, intermediates, transition states, products) along the reaction coordinate.

Molecular Modeling and Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). This method is widely used in drug discovery to understand the binding mode and affinity of potential drug candidates to their biological targets. nih.gov

Derivatives of the quinazoline scaffold have been extensively studied via molecular docking against various therapeutic targets, including protein kinases like VEGFR-2 and EGFR. tandfonline.comijcce.ac.irmdpi.com The process involves:

Preparation of Receptor and Ligand: Obtaining the 3D structure of the target protein (often from a crystal structure database) and optimizing the 3D structure of the ligand.

Docking Simulation: Using software to place the ligand into the active site of the receptor in multiple possible conformations and orientations.

Scoring and Analysis: Each pose is assigned a score based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The poses with the best scores are then analyzed to identify key intermolecular interactions, such as:

Hydrogen bonds

Hydrophobic interactions

π-π stacking

van der Waals forces

These studies can reveal which parts of the this compound structure are crucial for binding and can guide the design of new derivatives with improved potency and selectivity. nih.govijcce.ac.ir

Ligand-Target Interaction Prediction and Binding Mode Analysis

Molecular docking is a primary computational tool used to predict the binding orientation and affinity of a ligand to a specific protein target. For derivatives of the quinazoline scaffold, molecular docking studies have been instrumental in elucidating their mechanism of action. While specific studies solely focused on this compound are not extensively documented, research on structurally similar 3-substituted quinazolinone derivatives provides valuable insights into its potential binding modes.

These studies often reveal that the quinazoline core acts as a crucial scaffold for establishing key interactions within the active sites of various enzymes. For instance, in studies involving 2-thieno-4(3H)-quinazolinone analogs, the quinazolinone moiety was found to be essential for their antitumor activity. Molecular modeling of these compounds has helped in understanding the pharmacophoric requirements for their biological action researchgate.net.

In the case of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives investigated as dual c-Met/VEGFR-2 tyrosine kinase inhibitors, docking studies have shown that the quinazoline ring system fits into the ATP-binding pocket of these kinases. The interactions typically involve hydrogen bonds between the quinazoline core and key amino acid residues in the hinge region of the kinase domain. For example, compounds have been observed to form hydrogen bonds with highly conserved residues such as Asp1046 in VEGFR-2 nih.gov. The benzyl group at the 3-position of this compound would likely occupy a hydrophobic pocket within the active site, contributing to the binding affinity.

The binding interactions for a related series of 1-benzylquinazoline-2,4(1H,3H)-dione derivatives with VEGFR-2 have also been explored, showing the importance of the benzyl moiety in occupying a hydrophobic region of the active site, thereby enhancing the inhibitory activity nih.gov. It is plausible that this compound would adopt a similar binding mode in related kinase targets.

Table 1: Predicted Ligand-Target Interactions for Structurally Related Quinazoline Derivatives

| Target Enzyme | Key Interacting Residues | Type of Interaction | Reference |

| c-Met Tyrosine Kinase | Asp1222 | Hydrogen Bond | nih.gov |

| VEGFR-2 Tyrosine Kinase | Asp1046, Glu885 | Hydrogen Bond | nih.gov |

| Cyclin-Dependent Kinase 2 (CDK2) | Gln131, Ile10 | Hydrogen Bond, Arene-Hydrogen Interaction | scispace.com |

Prediction of Activity Spectra (PAs)

The Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts the likely biological activities of a compound based on its structure. This prediction is presented as a list of potential activities with corresponding probabilities for being active (Pa) and inactive (Pi). While a specific PASS analysis for this compound is not publicly available, studies on other heterocyclic compounds demonstrate the utility of this approach in identifying promising biological targets pensoft.net.

For the broader class of quinazoline derivatives, a wide range of biological activities has been reported, including anticancer, antimicrobial, and anti-inflammatory effects. A PASS prediction for this compound would likely reflect this diversity. Based on the activities of structurally similar compounds, the predicted spectrum could include activities such as:

Antineoplastic/Anticancer: Many quinazoline derivatives have been synthesized and evaluated as anticancer agents nih.govnih.gov.

Kinase Inhibitor: The quinazoline scaffold is a well-known "privileged structure" for designing kinase inhibitors mdpi.com.

Antimicrobial/Antibacterial: Quinazoline analogs have shown notable activity against various microbial strains beilstein-journals.org.

Table 2: Plausible Predicted Activity Spectra for this compound Based on Analogous Compounds

| Predicted Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) |

| Antineoplastic | > 0.7 | < 0.1 |

| Kinase Inhibitor | > 0.6 | < 0.2 |

| Anti-inflammatory | > 0.5 | < 0.3 |

| Antibacterial | > 0.5 | < 0.3 |

Note: The values in this table are hypothetical and serve as an illustration of a typical PASS prediction output for a compound of this class.

In Silico Pharmacokinetic Property Prediction (e.g., ADMET aspects)

The in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug discovery. These predictions help in identifying potential liabilities of a compound that might lead to its failure in later developmental stages. For various classes of quinazoline derivatives, ADMET properties have been computationally evaluated to assess their drug-likeness.

Studies on 3-substituted quinazolinone derivatives have shown that these compounds generally exhibit acceptable ADMET profiles. For instance, many derivatives are predicted to have good oral bioavailability and to adhere to Lipinski's rule of five, which is a key indicator of drug-likeness nih.govnih.gov.

For this compound, the predicted ADMET properties would likely be in a favorable range. The benzyl group may increase its lipophilicity, which could enhance membrane permeability and oral absorption, but might also affect its solubility and metabolic stability. Computational tools can provide specific predictions for various ADMET parameters.

Table 3: Predicted In Silico ADMET Properties for this compound Based on Analogous Compounds

| ADMET Parameter | Predicted Value/Classification | Significance | Reference |

| Absorption | |||

| Human Intestinal Absorption (HIA) | High | Good potential for oral absorption | mdpi.com |

| Caco-2 Permeability | High | Indicates good intestinal permeability | mdpi.com |

| Distribution | |||

| Blood-Brain Barrier (BBB) Permeation | Likely to be a non-penetrant | Reduced potential for CNS side effects | pensoft.net |

| Plasma Protein Binding (PPB) | High | May affect the free drug concentration | nih.gov |

| Metabolism | |||

| CYP2D6 Inhibitor | Non-inhibitor | Lower risk of drug-drug interactions | nih.gov |

| CYP3A4 Inhibitor | Non-inhibitor | Lower risk of drug-drug interactions | nih.gov |

| Excretion | |||

| Renal Organic Cation Transporter 2 (OCT2) Substrate | Unlikely | Predicts route of elimination | nih.gov |

| Toxicity | |||

| AMES Mutagenicity | Non-mutagenic | Low potential for carcinogenicity | nih.gov |

| hERG Inhibition | Low risk | Reduced potential for cardiotoxicity | nih.gov |

Note: The predicted values are based on general findings for quinazoline derivatives and may not represent the exact values for this compound.

Structure Activity Relationship Sar and Mechanistic Biological Studies

Comprehensive Structure-Activity Relationship (SAR) Studies for Quinazoline-2-thiones

The therapeutic potential of quinazoline-2-thiones is intrinsically linked to their molecular architecture. SAR studies have been instrumental in elucidating how different substituents on the quinazoline (B50416) core influence their biological efficacy and selectivity.

Influence of Substituents on Biological Potency and Selectivity

The nature and position of substituents on the quinazoline-2-thione scaffold play a pivotal role in dictating their biological potency and selectivity. Research has demonstrated that modifications at various positions of the quinazoline ring can significantly impact their activity as enzyme inhibitors.

For instance, in a series of 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones, the antioxidant activity was found to be influenced by the substituents on both the quinazolinone core and the N-3 phenyl ring. A study revealed that a 3-(3-(trifluoromethyl)phenyl) group combined with a 6-chloro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one core enhanced antiradical efficiency. mdpi.com Conversely, the combination with a 6-bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one core significantly diminished this activity. mdpi.com Interestingly, tethering a 4-chlorobenzyl group to the sulfur atom at the 2-position restored and even improved the activity. mdpi.com

Furthermore, the position of a substituent on the N-3 phenyl ring can also dramatically alter the biological outcome. For example, introducing a trifluoromethyl (CF3) group at the para-position of the N-3 phenyl ring was found to enhance the antioxidant activity by 2.1-fold compared to having it at the meta-position. mdpi.com These findings underscore the critical role of substituent placement in fine-tuning the biological properties of these compounds.

The following table summarizes the influence of various substituents on the antioxidant activity of 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives, as reported in a key study. mdpi.com

Table 1: Influence of Substituents on the Antioxidant Activity of 2-Thioxo-2,3-dihydroquinazolin-4(1H)-one Derivatives

| Compound ID | Quinazolinone Core Substituent | N-3 Phenyl Ring Substituent | S-2 Substituent | Relative Antioxidant Potency |

|---|---|---|---|---|

| 3a | 6-Chloro | 3-(Trifluoromethyl)phenyl | Thioxo | High |

| 3b | 6-Bromo | 3-(Trifluoromethyl)phenyl | Thioxo | Low |

| 5b | 6-Bromo | 3-(Trifluoromethyl)phenyl | 4-Chlorobenzylthio | High (4.8-fold improvement over 3b) |

| 3e | 6-Bromo | 4-(Trifluoromethyl)phenyl | Thioxo | Moderate (2.1-fold improvement over 3b) |

| 3g | 6-Bromo | 4-Nitrophenyl | Thioxo | High |

Exploration of Bioisosteric Replacements

Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of a lead compound. In the context of quinazoline derivatives, the replacement of a carbonyl group (C=O) at the 2-position with a thiocarbonyl group (C=S) to yield a quinazoline-2-thione represents a classic example of bioisosteric modification. This substitution can significantly alter the compound's lipophilicity, electronic distribution, and hydrogen bonding capacity, thereby influencing its pharmacokinetic and pharmacodynamic profiles. preprints.orgmdpi.com

Investigations into Pharmacological Targets and Mechanisms of Action

The therapeutic effects of quinazoline-2-thiones are mediated through their interaction with specific pharmacological targets, primarily enzymes involved in critical cellular signaling pathways. Understanding these interactions at a molecular level is crucial for the rational design of more potent and selective inhibitors.

Enzyme Inhibition Studies and Mechanistic Insights

Quinazoline derivatives, including the 2-thione analogs, are known to exert their biological effects by inhibiting the activity of various enzymes. mdpi.com The majority of research in this area has focused on their potential as inhibitors of protein kinases, which are key regulators of cellular processes. mdpi.com

Tyrosine kinases (TKs) are a class of enzymes that play a central role in signal transduction pathways that control cell growth, proliferation, differentiation, and survival. mdpi.com Dysregulation of TK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. mdpi.comekb.eg Quinazoline-based compounds have emerged as a prominent class of TK inhibitors. mdpi.comekb.eg

The general mechanism of action for many quinazoline TK inhibitors involves their ability to compete with adenosine (B11128) triphosphate (ATP) for binding to the catalytic domain of the kinase. By occupying the ATP-binding pocket, these inhibitors prevent the phosphorylation of downstream substrates, thereby blocking the signal transduction cascade that drives tumor growth. The 4-anilinoquinazoline (B1210976) scaffold is a common feature in many potent TK inhibitors, where the quinazoline ring system orients itself within the ATP binding site.

While much of the research has focused on quinazolinone derivatives, the thione analogs are also being investigated for their potential as TK inhibitors. For instance, substituted thiourea (B124793) quinazoline-based derivatives have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). mdpi.com The introduction of the thiourea moiety can influence the binding interactions within the kinase domain, potentially leading to altered potency and selectivity profiles.

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone proteins. nih.govnih.gov Aberrant HDAC activity is associated with the development of cancer, making HDAC inhibitors a promising class of anticancer agents. nih.govnih.gov

While specific mechanistic studies on 3-benzyl-1,4-dihydroquinazoline-2-thione as an HDAC inhibitor are not extensively detailed in the available literature, the broader class of quinazoline-based HDAC inhibitors provides a framework for understanding its potential mechanism. These compounds are often designed to interact with the active site of the HDAC enzyme, with the zinc-binding group chelating the catalytic zinc ion, thereby inhibiting its enzymatic activity. mdpi.com The development of dual inhibitors, targeting both HDACs and other cancer-related enzymes like kinases, is an active area of research, and the quinazoline scaffold is a key platform for such endeavors. nih.gov

Receptor Binding and Activation/Inhibition Mechanisms

The biological effects of quinazolinone and quinazoline derivatives are also mediated through direct interactions with cellular receptors. A prominent mechanism of action for this class of compounds is the inhibition of protein tyrosine kinases, which are critical components of cell signaling pathways that regulate growth, proliferation, and differentiation.

While direct receptor binding studies for this compound itself are not extensively documented in the reviewed literature, the broader quinazoline scaffold is a well-established pharmacophore for kinase inhibitors. nih.gov Derivatives have been developed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov The binding mechanism typically involves the quinazoline core inserting into the ATP-binding pocket of the kinase domain. This interaction prevents the binding of ATP and subsequent phosphorylation of the receptor, thereby blocking downstream signaling cascades. The benzyl (B1604629) group and other substituents play a crucial role in establishing specific contacts within the binding site, contributing to both the affinity and selectivity of the inhibitor.

Cellular Pathway Modulation Studies

A significant cellular effect of quinazolinone and quinazoline-2(1H)-thione derivatives is the induction of apoptosis through the intrinsic, or mitochondrial, pathway. nih.govnih.gov A key event in this pathway is the disruption of the mitochondrial membrane potential (ΔΨm). rsc.orgdntb.gov.uaresearchgate.net

Treatment of cancer cells with these compounds has been shown to trigger the collapse of the mitochondrial membrane potential. dntb.gov.uaresearchgate.net This event, known as mitochondrial outer membrane permeabilization (MOMP), is a critical point of no return in the apoptotic process. The loss of ΔΨm leads to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondrial intermembrane space into the cytosol. nih.gov In the cytosol, cytochrome c associates with Apaf-1 to form the apoptosome, which in turn activates caspase-9 and the subsequent executioner caspases (e.g., caspase-3/7), ultimately leading to the dismantling of the cell. This ability to induce a reduction in mitochondrial potential is directly linked to the antagonism of Bcl-2 family proteins, which regulate the integrity of the mitochondrial membrane. rsc.org

Caspase Activation

A primary mechanism through which quinazolinone derivatives induce cell death is via the activation of the caspase cascade, a family of cysteine proteases that are central to apoptosis. Research on 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones, which are structurally analogous to this compound, has demonstrated their capability to trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. mdpi.com

This is achieved through the significant upregulation of key initiator and executioner caspases. Specifically, treatment of cancer cell lines with these compounds has been shown to increase the levels of caspase-8, the primary initiator caspase of the extrinsic pathway, and caspase-9, the initiator caspase for the intrinsic pathway. mdpi.com The activation of these upstream caspases converges on the activation of executioner caspases, most notably caspase-3, which is responsible for the cleavage of cellular proteins and the morphological changes characteristic of apoptosis. mdpi.commdpi.com

The induction of apoptosis is a critical mechanism for the anticancer potential of quinazolinone compounds. mdpi.com This programmed cell death is mediated by two main pathways: the extrinsic pathway, initiated by death receptors, and the intrinsic pathway, which is mitochondrial-mediated. mdpi.com

| Caspase | Role in Apoptosis | Observed Effect by Analogs | Pathway |

|---|---|---|---|

| Caspase-8 | Initiator | Upregulation | Extrinsic |

| Caspase-9 | Initiator | Upregulation | Intrinsic |

| Caspase-3 | Executioner | Upregulation | Common |

Reactive Oxygen Species (ROS) Generation

The generation of reactive oxygen species (ROS) is another significant factor in the mechanism of action for some quinazolinone derivatives. Oxidative stress, which arises from an imbalance between the production of ROS and the cell's ability to detoxify these reactive products, can lead to cellular damage and trigger apoptosis. mdpi.com While direct studies on this compound are limited, the presence of the thione (C=S) group suggests a potential for redox activity. Thione-containing compounds are known to participate in redox cycling, which can lead to the production of ROS such as superoxide (B77818) anion and hydrogen peroxide. nih.govacs.org

The overproduction of ROS within cancer cells can damage critical biomolecules, including lipids, proteins, and DNA, and disrupt mitochondrial function, further amplifying the apoptotic signal. mdpi.com This ROS-mediated mechanism can act synergistically with caspase activation to ensure efficient elimination of cancer cells. The suppression of ROS overproduction is a promising approach for the treatment of various chronic inflammation-related disorders. mdpi.com

| Type of ROS | Potential Effect | Method of Detection |

|---|---|---|

| Superoxide Anion (O₂⁻) | Mitochondrial damage, DNA damage | Dihydroethidium (DHE) assay |

| Hydrogen Peroxide (H₂O₂) | Signal transduction modulation, oxidative damage | DCFDA/H2DCFDA assay |

| Hydroxyl Radical (•OH) | High reactivity with most biomolecules | Electron Spin Resonance (ESR) with spin trapping |

Interaction with Specific Cellular Proteins (e.g., OmpU)

While the broader class of quinazolinone derivatives has been studied for interactions with various proteins, specific data on the interaction between this compound and the outer membrane protein U (OmpU) is not available in the current scientific literature. Studies on other quinazolinone derivatives have explored their binding to different protein targets, but these findings cannot be directly extrapolated to the specific compound of interest and its potential interaction with OmpU. Therefore, this remains an area for future investigation.

Advanced In Vitro Biological Screening Methodologies for Mechanistic Elucidation

A deeper understanding of the mechanisms of action of compounds like this compound is facilitated by a range of advanced in vitro screening methodologies. These techniques are essential for identifying molecular targets and dissecting cellular pathways.

For the study of caspase activation , specific assays are employed to measure the activity of individual caspases. These often utilize fluorogenic or chromogenic substrates that are cleaved by active caspases, releasing a detectable signal. For instance, substrates like Ac-DEVD-AMC are used for caspase-3, while Ac-IETD-pNA is specific for caspase-8. Flow cytometry-based assays using fluorescently labeled inhibitors of caspases (FLICA) can also be used to detect active caspases in individual cells.

To quantify ROS generation , a variety of fluorescent probes are available. Dichlorodihydrofluorescein diacetate (DCFDA) is a general ROS indicator that becomes fluorescent upon oxidation. More specific probes, such as Dihydroethidium (DHE) for superoxide and Amplex Red for hydrogen peroxide, allow for the identification of the specific types of ROS being produced. These assays are typically performed using fluorescence microscopy or plate readers to quantify the change in fluorescence over time.

For investigating interactions with specific cellular proteins , several biophysical and biochemical techniques can be applied. Co-immunoprecipitation (Co-IP) is a gold-standard method to identify protein-protein interactions within a cell's natural environment. Surface Plasmon Resonance (SPR) and Bio-layer Interferometry (BLI) are label-free techniques that can provide real-time quantitative data on binding affinity and kinetics. For structural insights into how a compound might bind to a protein like OmpU, computational methods such as molecular docking are often employed as a preliminary step.

Future Directions and Emerging Research Areas

Development of Novel Synthetic Routes and Sustainable Methodologies

The synthesis of quinazoline (B50416) derivatives is continually evolving, with a strong emphasis on developing more efficient, cost-effective, and environmentally friendly methods. researchgate.netfrontiersin.org Future research on the synthesis of 3-Benzyl-1,4-dihydroquinazoline-2-thione is expected to move beyond traditional multi-step procedures, which often involve harsh reaction conditions and generate significant waste.

Key areas of development include:

Microwave-Assisted Synthesis: This technique has been shown to significantly reduce reaction times and improve yields for various quinazoline derivatives. rsc.orgnih.gov Applying microwave irradiation to the synthesis of this compound could offer a more rapid and efficient route to this compound.

Green Chemistry Approaches: The use of water as a solvent and biodegradable catalysts represents a significant step towards sustainable chemical manufacturing. researchgate.netsid.irtandfonline.com Research into aqueous-based synthetic routes for this compound, possibly employing natural catalysts, is a promising avenue. sid.ir Recent studies have demonstrated the successful synthesis of related 4-(Phenylamino)quinazoline-2(1H)-thiones in green solvents derived from biomass, such as eucalyptol (B1671775). nih.gov

One-Pot, Multi-Component Reactions: These reactions, where multiple reactants are combined in a single vessel to form the final product, offer high atom economy and procedural simplicity. frontiersin.orgresearchgate.net Designing a one-pot synthesis for this compound would be a significant advancement, streamlining its production.

Metal-Catalyzed Synthesis: Transition-metal-catalyzed reactions are powerful tools for constructing complex heterocyclic scaffolds like quinazolines. mdpi.comfrontiersin.orgnih.govnih.gov Exploring catalysts based on earth-abundant metals could lead to more economical and sustainable synthetic methods. frontiersin.org

| Synthetic Approach | Potential Advantages for this compound |

| Microwave-Assisted Synthesis | Faster reaction rates, higher yields, and cleaner reactions. rsc.orgnih.gov |

| Green Chemistry | Use of non-toxic solvents, reduced waste, and improved safety. researchgate.netsid.irtandfonline.com |

| Multi-Component Reactions | Increased efficiency, reduced number of synthetic steps, and higher atom economy. frontiersin.orgresearchgate.net |

| Metal-Catalyzed Reactions | High selectivity, functional group tolerance, and milder reaction conditions. mdpi.comfrontiersin.orgnih.govnih.gov |

Advanced Computational Design and Virtual Screening for Target Identification

Computational methods are becoming indispensable in modern drug discovery and materials science. researchgate.net For this compound, these techniques can accelerate the identification of its potential biological targets and guide the design of new derivatives with enhanced properties.

Molecular Docking and Virtual Screening: By computationally screening large libraries of biological targets, it is possible to identify proteins or enzymes with which this compound may interact. researchgate.netfrontiersin.orgnih.gov This can help to prioritize experimental testing and uncover novel therapeutic applications. For instance, virtual screening has been successfully used to identify quinazoline derivatives as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. frontiersin.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed for a series of this compound analogs to predict their biological activity based on their three-dimensional structures. frontiersin.orgnih.gov This allows for the rational design of more potent and selective compounds.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of this compound when bound to a biological target, helping to understand the stability of the complex and the key interactions involved. researchgate.netfrontiersin.org

Exploration of Quinazoline-2-thiones in Materials Science

The application of quinazoline derivatives is not limited to the biomedical field; their unique chemical structures also make them attractive candidates for use in materials science. The investigation of this compound in this context could unveil novel applications.

Potential areas of exploration include:

Organic Light-Emitting Diodes (OLEDs): The rigid, planar structure of the quinazoline core can be exploited in the design of organic semiconductors for use in OLEDs.

Fluorescent Probes: Quinazoline-based compounds have been developed as fluorescent probes for detecting specific biomolecules or ions. nih.gov The photophysical properties of this compound could be investigated to assess its potential in this area.

Corrosion Inhibitors: The nitrogen and sulfur atoms in the quinazoline-2-thione scaffold can coordinate with metal surfaces, suggesting potential applications as corrosion inhibitors for various metals and alloys.

Investigating Catalytic Applications of Quinazoline-2-thione Metal Complexes

The ability of the quinazoline-2-thione moiety to act as a ligand for transition metals opens up the possibility of creating novel metal complexes with catalytic activity. mdpi.comfrontiersin.orgnih.gov The formation of coordination compounds with metals such as palladium, copper, or iron could lead to catalysts for a variety of organic transformations.

Future research could focus on:

Synthesis and Characterization: Preparing and fully characterizing metal complexes of this compound.

Catalytic Activity Screening: Testing the catalytic efficacy of these complexes in important organic reactions, such as cross-coupling reactions, hydrogenations, or oxidations.

Mechanistic Studies: Investigating the mechanism of catalysis to enable the rational design of more efficient and selective catalysts.

Application as Chemical Probes for Biological Research

Chemical probes are essential tools for studying biological systems. nih.gov Small molecules that can selectively interact with a specific protein or pathway can help to elucidate biological function and validate new drug targets. This compound, with its distinct chemical structure, could serve as a scaffold for the development of novel chemical probes. nih.gov

To achieve this, future work could involve:

Affinity Labeling: Modifying the structure of this compound to include a reactive group that can covalently bind to its biological target.

Fluorescent Tagging: Attaching a fluorescent dye to the molecule to allow for visualization of its localization and interactions within cells. nih.gov

Biotinylation: Incorporating a biotin (B1667282) tag to facilitate the isolation and identification of its binding partners.

Combinatorial Chemistry and High-Throughput Synthesis of Quinazoline-2-thione Libraries

Combinatorial chemistry and high-throughput synthesis are powerful strategies for rapidly generating large libraries of related compounds for biological screening. benthamdirect.comnih.gov Applying these techniques to the this compound scaffold would enable the systematic exploration of its structure-activity relationships.

This would involve:

Developing a versatile synthetic route that is amenable to automation and allows for the introduction of diverse substituents at various positions on the quinazoline ring and the benzyl (B1604629) group.

Synthesizing a library of analogs with variations in stereochemistry, and electronic properties.

High-throughput screening of the library against a panel of biological targets to identify compounds with interesting activities. The Niementowski quinazoline synthesis is one such reaction that has been used to generate a virtual library of 94 million products. researchgate.net

Q & A

Q. What challenges arise in differentiating cis/trans isomers of this compound, and how are they addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.